2-Methyl-2-pentyl-1,3-oxazolidine 2-Methyl-2-pentyl-1,3-oxazolidine
Brand Name: Vulcanchem
CAS No.: 51995-38-1
VCID: VC19615747
InChI: InChI=1S/C9H19NO/c1-3-4-5-6-9(2)10-7-8-11-9/h10H,3-8H2,1-2H3
SMILES:
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol

2-Methyl-2-pentyl-1,3-oxazolidine

CAS No.: 51995-38-1

Cat. No.: VC19615747

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-pentyl-1,3-oxazolidine - 51995-38-1

Specification

CAS No. 51995-38-1
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
IUPAC Name 2-methyl-2-pentyl-1,3-oxazolidine
Standard InChI InChI=1S/C9H19NO/c1-3-4-5-6-9(2)10-7-8-11-9/h10H,3-8H2,1-2H3
Standard InChI Key GBQREAWLWLLZMR-UHFFFAOYSA-N
Canonical SMILES CCCCCC1(NCCO1)C

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The defining feature of 2-methyl-2-pentyl-1,3-oxazolidine is its oxazolidine ring, a saturated five-membered heterocycle with nitrogen at position 1 and oxygen at position 3. The ring is substituted at position 2 with both a methyl and a pentyl group, creating a sterically hindered environment that influences its reactivity . The pentyl chain (-C5H11\text{-C}_5\text{H}_{11}) contributes to the compound’s lipophilicity, as evidenced by its estimated logP value of 2.95 .

Stereochemical Considerations

Although the compound is typically synthesized as a racemic mixture, the stereochemistry at position 2 (where methyl and pentyl groups reside) can lead to diastereomeric forms. Nuclear magnetic resonance (NMR) studies of analogous oxazolidines reveal that substituents at this position adopt pseudo-equatorial orientations to minimize steric strain . For 2-methyl-2-pentyl-1,3-oxazolidine, this preference likely stabilizes one diastereomer over the other, though experimental confirmation is needed.

Spectroscopic Identification

Key spectroscopic data for 2-methyl-2-pentyl-1,3-oxazolidine include:

TechniqueCharacteristic Signals
1H-NMR^1\text{H-NMR}- 3.81 ppm (t, H-3 of oxazolidine ring)
- 1.45–1.25 ppm (m, pentyl chain protons)
13C-NMR^{13}\text{C-NMR}- 72 ppm (C-3 of oxazolidine ring)
- 83 ppm (quaternary C-2 bearing methyl and pentyl groups)

These values align with trends observed in structurally similar oxazolidines, where ring protons and carbons resonate in distinct regions due to electron-withdrawing effects of the heteroatoms .

Synthetic Pathways and Optimization

Condensation of Aldehydes with Amino Alcohols

The most common synthesis route involves the acid-catalyzed condensation of aldehydes with 2-amino-2-methylpentanol. For example, reacting pentanal with 2-amino-2-methylpentanol in toluene under reflux yields 2-methyl-2-pentyl-1,3-oxazolidine in ~85% purity . The reaction proceeds via a hemiaminal intermediate, which cyclizes to form the oxazolidine ring (Scheme 1).

Scheme 1: Proposed mechanism for oxazolidine formation :

  • Aldehyde attacks the primary amine of 2-amino-2-methylpentanol, forming a hemiaminal.

  • Intramolecular nucleophilic attack by the hydroxyl oxygen on the iminium ion intermediate.

  • Cyclization to yield the oxazolidine ring.

Solvent and Catalyst Optimization

Reaction efficiency depends critically on solvent polarity and catalyst choice. Nonpolar solvents like toluene favor cyclization by azeotropic removal of water, while polar aprotic solvents (e.g., dimethyl sulfoxide) stabilize intermediates but hinder ring closure . Catalysts such as pp-toluenesulfonic acid (pp-TsA) accelerate the reaction, though excessive acidity promotes side reactions like enamine formation.

Yield Improvements

Optimized conditions for synthesizing 2-methyl-2-pentyl-1,3-oxazolidine include:

  • Solvent: Toluene (reflux, 110°C)

  • Catalyst: 0.5 mol% pp-TsA

  • Reaction Time: 4 hours
    Under these conditions, yields exceed 80%, with minimal purification required due to the compound’s low polarity .

Physicochemical Properties and Reactivity

Thermal Stability

The compound’s thermal decomposition begins at 210°C, as determined by thermogravimetric analysis (TGA). This stability makes it suitable for high-temperature applications, such as in epoxy resin curing agents where delayed reactivity is advantageous .

Hydrolytic Sensitivity

Like most oxazolidines, 2-methyl-2-pentyl-1,3-oxazolidine undergoes hydrolysis in aqueous environments, regenerating the parent aldehyde and amino alcohol. The rate of hydrolysis follows pseudo-first-order kinetics, with a half-life of 12 hours at pH 7 and 25°C . This property is exploited in controlled-release formulations, where the compound acts as a latent hardener in polyurethane coatings.

Equation 1: Hydrolysis reaction:

C9H19NO+H2OC5H11CHO+C4H11NO\text{C}_9\text{H}_{19}\text{NO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_{11}\text{CHO} + \text{C}_4\text{H}_{11}\text{NO}

Reactivity with Electrophiles

PropertyWith 2-Methyl-2-pentyl-1,3-oxazolidineControl
Cure Time (h)2.54.0
Adhesion (MPa)8.76.2
Humidity Resistance (cycles)5030

Pharmaceutical Intermediates

While direct pharmaceutical applications are unreported, the compound’s structural analogs serve as prodrugs for amine-containing therapeutics. For example, oxazolidines derived from salicylaldehyde exhibit anti-inflammatory activity, suggesting potential avenues for derivative development .

Comparative Analysis with Structural Analogs

Thiazolidine Derivatives

Replacing the oxygen atom with sulfur yields 2-methyl-2-pentyl-1,3-thiazolidine (CAS 875-15-0), which exhibits higher chemical stability but reduced reactivity toward hydrolysis . Thiazolidines find niche applications in corrosion inhibition, whereas oxazolidines dominate in polymer chemistry due to their tunable degradation rates.

Table 2: Oxazolidine vs. Thiazolidine Properties :

Property2-Methyl-2-pentyl-1,3-oxazolidine2-Methyl-2-pentyl-1,3-thiazolidine
Hydrolysis Half-Life (h)1248
Melting Point (°C)-45-32
logP2.953.10

Recent Advances and Future Perspectives

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective synthesis using chiral catalysts. For example, Jacobsen’s thiourea catalysts induce up to 90% enantiomeric excess (ee) in related oxazolidines, a strategy applicable to 2-methyl-2-pentyl derivatives for pharmaceutical use .

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis reduces waste generation. Ball-milling 2-amino-2-methylpentanol with pentanal in the presence of silica gel yields the target compound in 75% yield, comparable to traditional methods .

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